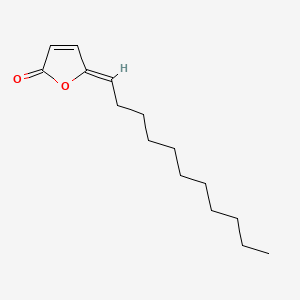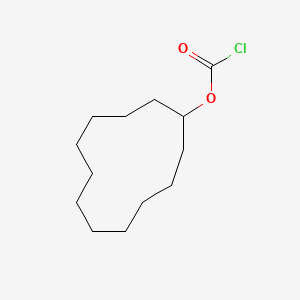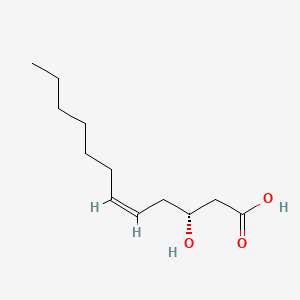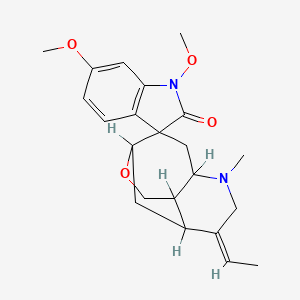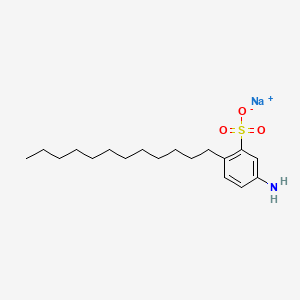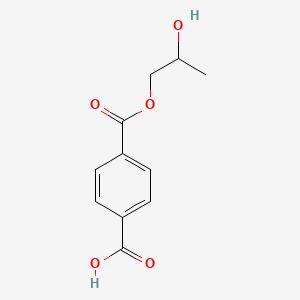
Terephthalic acid, monoester with propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthalic acid, monoester with propane-1,2-diol is a chemical compound with the molecular formula C11H12O5. It is an ester formed from terephthalic acid and propane-1,2-diol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid, monoester with propane-1,2-diol typically involves the esterification reaction between terephthalic acid and propane-1,2-diol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of high temperatures and pressures to increase the reaction rate and yield. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Terephthalic acid, monoester with propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form terephthalic acid and propane-1,2-diol.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Terephthalic acid and propane-1,2-diol.
Reduction: Terephthalic acid and propane-1,2-diol.
Substitution: Various esters or other substituted products depending on the reagents used.
Applications De Recherche Scientifique
Terephthalic acid, monoester with propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex molecules.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: The compound is used in the production of polyesters and other materials with desirable mechanical properties.
Mécanisme D'action
The mechanism of action of terephthalic acid, monoester with propane-1,2-diol involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release terephthalic acid and propane-1,2-diol. These products can then participate in various metabolic pathways, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methacrylic acid, monoester with propane-1,2-diol: Similar ester formed from methacrylic acid and propane-1,2-diol.
Oleic acid, monoester with propane-1,2-diol: Ester formed from oleic acid and propane-1,2-diol.
Stearic acid, monoester with propane-1,2-diol: Ester formed from stearic acid and propane-1,2-diol.
Uniqueness
Terephthalic acid, monoester with propane-1,2-diol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to form strong, durable polyesters makes it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
31567-29-0 |
|---|---|
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
4-(2-hydroxypropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O5/c1-7(12)6-16-11(15)9-4-2-8(3-5-9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14) |
Clé InChI |
OAJXYMDMOKNADM-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)C1=CC=C(C=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


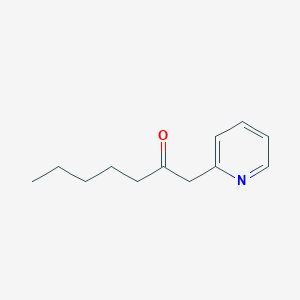
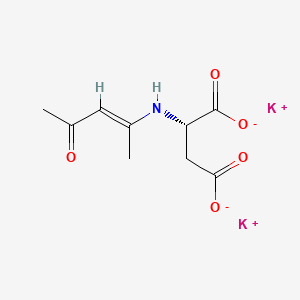
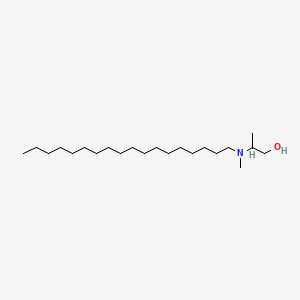
![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)
![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
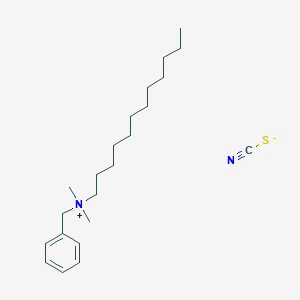
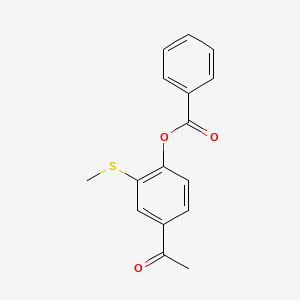
![N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide](/img/structure/B12664222.png)
